molecular formula C50H68N7O9PSi B136586 I-bu-rG Phosphoramidite CAS No. 147201-04-5

I-bu-rG Phosphoramidite

Katalognummer: B136586
CAS-Nummer: 147201-04-5
Molekulargewicht: 970.2 g/mol
InChI-Schlüssel: PGJKESPHANLWME-FTZVBZPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

I-bu-rG Phosphoramidite is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its chemical structure includes:

  • Base: Riboguanosine (rG) with N<sup>2</sup>-isobutyryl (iBu) protection to prevent undesired side reactions during synthesis .
  • Sugar: 2ʹ-O-TBDMSi (tert-butyldimethylsilyl) modification for ribose stabilization .
  • Phosphate: 3ʹ-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite group for controlled coupling .
  • Molecular Formula: C50H68N7O9PSi, CAS 147201-04-5 .

Vorbereitungsmethoden

Chemical Structure and Functional Groups

I-bu-rG Phosphoramidite (C₅₀H₆₈N₇O₉PSi, MW 970.1 g/mol) features four key protective groups and a phosphoramidite moiety :

  • N²-Isobutyryl (iBu) : Protects the exocyclic amine of guanine to prevent side reactions during synthesis.

  • 2'-O-TBDMS (tert-butyldimethylsilyl) : Stabilizes the 2'-hydroxyl group of ribose, critical for RNA integrity.

  • 5'-O-DMT (4,4'-dimethoxytrityl) : Facilitates stepwise coupling by blocking the 5'-hydroxyl and enabling trityl monitoring.

  • 3'-O-Phosphoramidite : Enables nucleophilic displacement during chain elongation, with a 2-cyanoethyl group minimizing side reactions.

The compound’s solubility in DMSO (100 mg/mL) and stability at -20°C make it suitable for automated synthesizers .

Stepwise Synthesis Protocol

Protection of Guanosine Derivatives

The synthesis begins with selective protection of guanosine’s reactive sites:

N²-Isobutyryl Protection

  • Reagents : Guanosine is treated with isobutyryl chloride in anhydrous pyridine or DMF under inert atmosphere .

  • Conditions : Reaction proceeds at 25–50°C for 4–12 hours, monitored by TLC (Rf ≈ 0.6 in CH₂Cl₂/MeOH 9:1) .

  • Rationale : The bulky isobutyryl group prevents aggregation of G-rich sequences and minimizes depurination .

2'-O-TBDMS Protection

  • Reagents : The 2'-hydroxyl is silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF .

  • Conditions : Reaction occurs at 60°C for 6–8 hours, yielding >90% 2'-O-TBDMS-protected intermediate .

5'-O-DMT Protection

  • Reagents : The 5'-hydroxyl is tritylated with 4,4'-dimethoxytrityl chloride in pyridine .

  • Conditions : Conducted at room temperature for 2 hours, followed by quenching with methanol and precipitation in hexane .

Phosphoramidite Activation

The 3'-hydroxyl is converted into a phosphoramidite group to enable coupling:

Reagents :

  • 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (iPr₂NEt-CN) or chloro-N,N-diisopropylaminophosphine .

  • 1H-Tetrazole or 5-ethylthio-1H-tetrazole as activating agents .

Procedure :

  • The protected guanosine derivative (1 equiv) is dissolved in anhydrous THF or CH₂Cl₂.

  • iPr₂NEt-CN (1.2 equiv) and activator (1.5 equiv) are added dropwise under argon.

  • The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 3 hours .

Outcome : The reaction yields this compound with ≥98% purity by ³¹P NMR, with undesired P(III) species (e.g., H-phosphonates) limited to <0.5% .

Purification and Quality Control

Chromatographic Purification

Crude product is purified through sequential chromatography:

StepMethodConditionsPurity Outcome
1Reverse-Phase (C18)Acetonitrile/water gradient (5→95% ACN), 0.1% TFARemoves unreacted starting material and dimers
2Ion-ExchangeDEAE Sephadex, 0.1–1.0 M NH₄HCO₃ gradientEliminates anionic impurities (e.g., phosphates)
3Size-ExclusionSephadex LH-20, methanol eluentRemoves high-molecular-weight aggregates

Post-purification, the product is lyophilized and stored under argon at -20°C .

Analytical Validation

HPLC Analysis :

  • Column : C18, 4.6 × 250 mm, 5 µm.

  • Mobile Phase : 10 mM TEAA (pH 7.0)/ACN gradient.

  • Retention Time : 12.3 minutes (main peak), with total impurities <1.0% .

³¹P NMR Spectroscopy :

  • Signal : δ 149.2 ppm (P(III) amidite), with no detectable P(V) species .

Water Content :

  • Karl Fischer titration confirms ≤0.3% moisture, critical for amidite stability .

Comparative Synthesis Strategies

H-Phosphonate vs. Phosphoramidite Chemistry

While H-phosphonate intermediates (e.g., using diphenyl phosphite) offer cost advantages, phosphoramidite chemistry dominates due to:

  • Higher Coupling Efficiency : 99.5% per cycle vs. 97–98% for H-phosphonates .

  • Reduced Side Reactions : Minimal phosphodiester hydrolysis or oxidation .

Alternative Base Protection

  • Acetyl (Ac) : Faster deprotection (10 minutes vs. 8 hours for iBu) but less stable during prolonged synthesis .

  • Dimethylformamidine (dmf) : Accelerates deprotection 4-fold compared to iBu, ideal for labile oligonucleotides .

Industrial-Scale Production

Thermo Fisher’s TheraPure™ iBu-rG Phosphoramidite exemplifies GMP-compliant manufacturing:

ParameterSpecification
HPLC Purity≥99.0% (main peak)
M-11 Impurity≤0.01%
³¹P NMR Purity≥99.0%
Water Content≤0.1%

Bulk batches (250 g) use wide-mouth bottles to minimize oxygen ingress, ensuring stability for >12 months at -20°C .

Challenges and Optimization

Deprotection Side Reactions

Isobutyryl removal requires concentrated ammonium hydroxide (55°C, 8 hours), which risks:

  • Base Modification : Deamination to xanthine if overheated .

  • Oligonucleotide Cleavage : Prolonged exposure at high pH .

Mitigation : Hybrid protection (e.g., iBu + dmf) reduces deprotection time to 2 hours without compromising yield .

Solubility Constraints

Despite DMSO compatibility, high-concentration formulations (>200 mM) may precipitate during automated synthesis.
Solution : Co-solvents (e.g., THF:ACN 1:1) enhance solubility to 300 mM, enabling uninterrupted synthesis .

Analyse Chemischer Reaktionen

Base Deprotection Reactions

The iBu group is removed under alkaline conditions during oligonucleotide deprotection:

  • Ammonolysis : Treatment with concentrated ammonium hydroxide (55°C, 6–14 hours) cleaves the isobutyryl group via nucleophilic acyl substitution .

  • Stability to DBU/CH₃CN : The iBu group remains intact during 2-cyanoethyl deprotection with DBU/CH₃CN, preventing side reactions like cyanoethylation at the guanine base .

Selective Alkylation at N¹ Position

The iBu group enables regioselective alkylation under phase-transfer catalysis (PTC):

Reaction ConditionsElectrophileYieldReference
1M NaOH (aq), CH₂Cl₂/H₂O, Bu₄NBrMethyl iodide82%
Same conditions4-(iodomethyl)phenyl acetate12%
  • The iBu group shields the N² position, allowing exclusive alkylation at N¹ with methyl iodide .

  • Bulkier electrophiles (e.g., 4-(iodomethyl)phenyl acetate) show reduced reactivity due to steric hindrance .

Hydrolytic Stability and Side Reactions

  • Phosphoramidite Hydrolysis : The compound is susceptible to hydrolysis in the presence of moisture, forming H-phosphonate byproducts. Rigorous anhydrous conditions are required during synthesis .

  • TBDMS Migration : During phosphitylation, the 2'-O-TBDMS group can migrate to the 3'-OH, forming 2'-phosphoramidite impurities. Thermo Fisher’s manufacturing process eliminates this issue via optimized reaction controls .

Impurity Profile and Analytical Data

  • HPLC Purity : ≥99% (TheraPure grade) , with ≤0.3% single P(III) impurity in ³¹P NMR .

  • Critical Impurities : Residual 2'-phosphoramidite (<0.01%) and hydrolyzed phosphoramidites .

Wissenschaftliche Forschungsanwendungen

I-bu-rG-Phosphoramidit hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von I-bu-rG-Phosphoramidit beinhaltet die Aktivierung der Phosphoramiditgruppe durch schwache Säuren, was zur Bildung eines reaktiven Zwischenprodukts führt. Dieses Zwischenprodukt reagiert dann mit Nucleophilen, wie z. B. der 5'-Hydroxylgruppe eines Oligonukleotids, um ein Phosphitetriester-Produkt zu bilden . Der Prozess ist hocheffizient und ermöglicht die schnelle Synthese von Oligonukleotiden .

Ähnliche Verbindungen:

Einzigartigkeit: I-bu-rG-Phosphoramidit ist einzigartig aufgrund seiner hohen Reinheit und Stabilität, wodurch es sich ideal für die automatisierte Oligonukleotid-Synthese eignet. Sein Isobutyryl-Basenschutz sorgt für effiziente Kupplung und minimale Nebenreaktionen, was entscheidend ist für die Herstellung von Oligonukleotiden hoher Qualität .

Wirkmechanismus

The mechanism of action of I-bu-rG Phosphoramidite involves the activation of the phosphoramidite group by mild acids, leading to the formation of a reactive intermediate. This intermediate then reacts with nucleophiles, such as the 5’-hydroxyl group of an oligonucleotide, to form a phosphite triester product . The process is highly efficient and allows for the rapid synthesis of oligonucleotides .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphoramidites

iBu-dG Phosphoramidite

  • Base: Deoxyguanosine (dG) with N<sup>2</sup>-iBu protection .
  • Molecular Formula : C44H54N7O8P, CAS 93183-15-4 .
  • Lower molecular weight (839.92 g/mol vs. 970.1 g/mol for I-bu-rG) due to absence of silyl group .

2ʹ-OMe-A(Bz) Phosphoramidite

  • Base: Adenosine (A) with benzoyl (Bz) protection .
  • Sugar : 2ʹ-O-methyl modification for nuclease resistance .
  • Comparison :
    • 2ʹ-O-methyl enhances oligonucleotide stability in biological fluids, unlike I-bu-rG’s 2ʹ-O-TBDMSi, which is removed post-synthesis .
    • Bz protection (common for adenine) vs. iBu for guanine prevents base depurination .

Bz-rA Phosphoramidite

  • Base: Riboadenosine (rA) with Bz protection .
  • Sugar : Unmodified ribose or 2ʹ-O-TBDMSi .
  • Comparison :
    • Used in RNA synthesis, similar to I-bu-rG, but tailored for adenine.
    • Bz deprotection requires ammonium hydroxide, whereas iBu in I-bu-rG may require harsher conditions (e.g., methylamine) .

5ʹ-Iodothymidine Phosphoramidite

  • Base : Thymidine with 5ʹ-iodine modification .
  • Application : Enables ssDNA ligation via SN2 mechanisms due to iodine’s leaving-group properties .
  • Comparison :
    • Functionalized for backbone ligation, unlike I-bu-rG’s role in base-pairing and probe specificity .

Functional and Structural Comparison Table

Compound Base/Sugar Modification Protection Group Molecular Formula Key Application Purity
I-bu-rG Phosphoramidite rG, 2ʹ-O-TBDMSi N<sup>2</sup>-iBu C50H68N7O9PSi Antisense oligonucleotides, probes ≥98% HPLC/³¹P NMR
iBu-dG Phosphoramidite dG, 2ʹ-deoxy N<sup>2</sup>-iBu C44H54N7O8P DNA synthesis ≥98% HPLC/³¹P NMR
2ʹ-OMe-A(Bz) A, 2ʹ-O-methyl Bz Not specified Nuclease-resistant RNA/DNA chimeras 97%
Bz-rA Phosphoramidite rA, unmodified/TBDMSi Bz Not specified RNA synthesis >98%
5ʹ-Iodothymidine Thymidine, 5ʹ-iodine None Not specified ssDNA ligation Enhanced stability

Biologische Aktivität

I-bu-rG Phosphoramidite is a phosphoramidite monomer primarily utilized in the synthesis of nucleotides and nucleic acids. This compound plays a crucial role in various biological and chemical applications, particularly in the fields of molecular biology, genetics, and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview

This compound (CAS Number: 147201-04-5) is a key building block in the synthesis of modified oligonucleotides. These oligonucleotides are essential for genetic research, diagnostics, and therapeutic applications, including antisense oligonucleotide therapies targeting genetic disorders .

Target of Action : this compound primarily targets nucleotides and nucleic acids during the synthesis process.

Mode of Action : The compound reacts with the terminal 5′-OH group of an oligonucleotide during DNA synthesis, facilitating the formation of phosphodiester bonds. This reaction is critical for creating sequences used in polymerase chain reactions (PCR) and other molecular biology techniques.

Biochemical Pathways : The synthesis of oligonucleotides involves multiple biochemical pathways. This compound contributes to these pathways by serving as a precursor for nucleotide formation, which is fundamental for gene expression and cellular metabolism.

This compound exhibits several significant biochemical properties:

  • Stability : The compound is stable under appropriate storage conditions but can degrade if left in solution for extended periods .
  • Cellular Effects : It influences cellular processes such as gene expression and signaling pathways by providing essential components for nucleic acid synthesis.
  • Subcellular Localization : Primarily localized in the nucleus, this compound is involved in nucleotide synthesis necessary for DNA and RNA production.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is readily prepared and stable for storage. However, its degradation in solution can limit its practical applications. The compound's transport within cells typically involves various mechanisms that facilitate its distribution to sites of action .

Synthesis Techniques

Recent studies have reported on-demand synthesis methods for phosphoramidites, including I-bu-rG. These methods allow for rapid production with high yields and purity, which are essential for laboratory applications .

Case Study: Oligonucleotide Synthesis

A study demonstrated the successful synthesis of modified oligodeoxynucleotides using this compound as a building block. The researchers found that using protective groups effectively minimized side reactions associated with guanine bases during synthesis. This approach resulted in high-purity products suitable for therapeutic applications .

Comparative Analysis

Property This compound Standard Nucleoside Phosphoramidites
StabilityModerateVariable
Reaction RateHighVariable
YieldNear-quantitativeOften lower than 90%
ApplicationAntisense therapyGeneral nucleotide synthesis

Q & A

Basic Research Questions

Q. What is the role of I-bu-rG Phosphoramidite in RNA oligonucleotide synthesis, and how does its structure influence synthesis efficiency?

this compound is a protected guanosine derivative used in solid-phase RNA synthesis. Its 2'-O-TBDMSi group prevents unwanted side reactions during chain elongation, while the N2-isobutyryl (iBu) protection blocks undesired interactions at the exocyclic amine of guanine . The 5'-O-DMT (dimethoxytrityl) group enables stepwise coupling monitoring via UV absorbance. The 3'-phosphoramidite moiety facilitates nucleophilic attack by the growing oligonucleotide chain. Proper selection of protecting groups is critical for minimizing side products and maximizing coupling efficiency (>98% per step) .

Q. How do HPLC and ³¹P NMR validate the purity of this compound, and why are these methods essential?

  • HPLC : Purity ≥98% ensures minimal contaminants (e.g., hydrolyzed phosphoramidites or oxidation byproducts), which could lead to truncated oligonucleotides. Retention time and peak symmetry are monitored to confirm chemical stability .
  • ³¹P NMR : A single peak in the 140–152 ppm range confirms the integrity of the phosphoramidite moiety. Non-main peaks must sum to ≤0.5% to avoid sequence errors during automated synthesis .

Q. What are the storage and handling protocols for this compound to maintain its stability?

Store desiccated at –20°C in amber vials to prevent moisture absorption and photodegradation. Prior to use, dissolve in anhydrous acetonitrile (0.1 M) and activate with a mild acid (e.g., 0.25 M 5-ethylthio-1H-tetrazole) to ensure efficient coupling. Exposure to ambient humidity >5% can hydrolyze the phosphoramidite group, reducing yield .

Advanced Research Questions

Q. How do conflicting data on deprotection times for this compound arise, and how can they be resolved experimentally?

Discrepancies in deprotection kinetics (e.g., iBu vs. DMF-protected dG phosphoramidites) stem from differences in RNA vs. DNA synthesis conditions. RNA requires prolonged ammonium hydroxide treatment (e.g., 55°C for 16 hours) to remove TBDMSi groups, while DNA deprotection is faster. To resolve contradictions:

  • Method : Compare cleavage rates via LC-MS after varying deprotection durations.
  • Data : RNA oligonucleotides with I-bu-rG show 95% deprotection after 16 hours, whereas DNA analogs (e.g., iBu-dG) achieve 99% in 8 hours .

Q. What experimental strategies optimize coupling efficiency of this compound in long RNA sequences (>100 nt)?

  • Coupling Reagents : Use 0.25 M 5-ethylthio-1H-tetrazole instead of benzimidazolium activators to reduce steric hindrance from TBDMSi groups.
  • Stepwise Yield : Monitor trityl release at 498 nm; adjust coupling time (e.g., 300 sec vs. standard 30 sec) for low-yield steps.
  • Capping : Apply acetic anhydride/pyridine to terminate failed couplings (≤2% per step), preventing deletion mutations .

Q. How do side reactions involving this compound impact oligonucleotide fidelity, and how can they be mitigated?

Common side reactions include:

  • Cyanoethyl Adducts : Residual cyanoethyl groups from incomplete oxidation can alter hybridization kinetics. Use 0.02 M iodine/water/pyridine for 30 sec to ensure complete oxidation .
  • Depurination : Acidic detritylation (3% dichloroacetic acid in dichloromethane) may protonate guanine N7, leading to strand cleavage. Limit acid exposure to <30 sec per cycle .

Eigenschaften

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJKESPHANLWME-FTZVBZPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68N7O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559560
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

970.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147201-04-5
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.